molecular formula C14H16O4 B13095671 Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate

Cat. No.: B13095671
M. Wt: 248.27 g/mol
InChI Key: YVJRGTPYSGZBSD-UHFFFAOYSA-N
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Description

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is a chemical compound known for its unique structure and reactivity It features a cyclopropane ring substituted with two ester groups and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method includes the hydrolysis of the racemic diester to form 2-(p-tolyl)cyclopropane-1,1-dicarboxylic acid. This intermediate is then converted to its (S)-1-phenylethylamine salt, followed by recrystallization to obtain the optically pure donor-acceptor cyclopropane . The final step involves alkylation using methyl iodide and potassium carbonate in dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate in cycloaddition reactions involves the activation of the cyclopropane ring by a Lewis acid. This activation leads to the formation of a zwitterionic intermediate, which then undergoes nucleophilic attack by the nitrile to form the final product . The reaction proceeds with either retention or inversion of configuration, depending on the specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the p-tolyl group, which can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with specific desired properties.

Biological Activity

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its pharmacological significance.

Chemical Structure and Synthesis

This compound features a cyclopropane ring with two ester functional groups and a p-tolyl substituent. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through the reaction of p-tolyl derivatives with dimethyl malonate under specific conditions that promote cyclopropanation.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit anticancer activity . A study demonstrated that compounds derived from this cyclopropane structure showed promising results against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line Tested IC50 (µM) Mechanism
This compoundMCF-7 (Breast Cancer)15.4Apoptosis induction
This compoundHeLa (Cervical Cancer)12.6Cell cycle arrest

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. In vitro studies have shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanistic Studies

The biological mechanisms underlying the activity of this compound have been explored through various studies. One notable study employed molecular docking techniques to predict interactions with specific biological targets, suggesting that the compound could act as an inhibitor for certain enzymes involved in cancer progression.

Case Study: Molecular Docking

A molecular docking study revealed that this compound binds effectively to the active site of target proteins associated with cancer cell metabolism. The binding affinity was calculated using standard scoring functions and compared with known inhibitors.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)11-8-14(11,12(15)17-2)13(16)18-3/h4-7,11H,8H2,1-3H3

InChI Key

YVJRGTPYSGZBSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2(C(=O)OC)C(=O)OC

Origin of Product

United States

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